4-Oxobutyric acid, 4-(2-allylamino-4,4-dimethyl-6-oxocyclohex-1-enyl)-, methyl ester
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Overview
Description
4-Oxobutyric acid, 4-(2-allylamino-4,4-dimethyl-6-oxocyclohex-1-enyl)-, methyl ester is a complex organic compound with a unique structure that includes both a cyclohexene ring and an ester functional group
Preparation Methods
The synthesis of 4-Oxobutyric acid, 4-(2-allylamino-4,4-dimethyl-6-oxocyclohex-1-enyl)-, methyl ester typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the ester group. The synthetic route may involve the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the allylamino group: This step may involve the use of allylamine in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
4-Oxobutyric acid, 4-(2-allylamino-4,4-dimethyl-6-oxocyclohex-1-enyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The allylamino group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-Oxobutyric acid, 4-(2-allylamino-4,4-dimethyl-6-oxocyclohex-1-enyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxobutyric acid, 4-(2-allylamino-4,4-dimethyl-6-oxocyclohex-1-enyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of an enzyme or interacting with a receptor to modulate its activity.
Comparison with Similar Compounds
Similar compounds to 4-Oxobutyric acid, 4-(2-allylamino-4,4-dimethyl-6-oxocyclohex-1-enyl)-, methyl ester include:
4-Oxobutyric acid, 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-enyl)-, methyl ester: This compound lacks the allyl group, which may affect its reactivity and applications.
4-Oxobutyric acid, 4-(2-allylamino-4,4-dimethyl-6-hydroxycyclohex-1-enyl)-, methyl ester: The presence of a hydroxy group instead of a ketone may alter its chemical properties and biological activity.
Properties
Molecular Formula |
C16H23NO4 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
methyl (4E)-4-(4,4-dimethyl-2-oxo-6-prop-2-enyliminocyclohexylidene)-4-hydroxybutanoate |
InChI |
InChI=1S/C16H23NO4/c1-5-8-17-11-9-16(2,3)10-13(19)15(11)12(18)6-7-14(20)21-4/h5,18H,1,6-10H2,2-4H3/b15-12+,17-11? |
InChI Key |
PAAOJHUYNIYWAE-RAZSCHFOSA-N |
Isomeric SMILES |
CC1(CC(=NCC=C)/C(=C(/CCC(=O)OC)\O)/C(=O)C1)C |
Canonical SMILES |
CC1(CC(=NCC=C)C(=C(CCC(=O)OC)O)C(=O)C1)C |
Origin of Product |
United States |
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